molecular formula C10H13F3N2 B2479496 1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine CAS No. 164221-21-0

1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine

Cat. No. B2479496
Key on ui cas rn: 164221-21-0
M. Wt: 218.223
InChI Key: JUGANOCITAMOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08461181B2

Procedure details

A mixture of 2.48 g of N-propyl-2-nitro-4-trifluoromethylaniline, 30 ml of ethyl acetate and 5% palladium charcoal was stirred for 1.5 hours at room temperature under a hydrogen atmosphere of about 1 atm. The reaction mixture was filtrated through Celite (registered trademark). The filtrate was washed with water, dried over sodium sulfate, then, concentrated under reduced pressure, to obtain 1.91 g of N1-propyl-4-trifluoromethylbenzene-1,2-diamine.
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:7][C:6]=1[N+:15]([O-])=O)[CH2:2][CH3:3]>[Pd].C(OCC)(=O)C>[CH2:1]([NH:4][C:5]1[C:6]([NH2:15])=[CH:7][C:8]([C:11]([F:13])([F:14])[F:12])=[CH:9][CH:10]=1)[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
2.48 g
Type
reactant
Smiles
C(CC)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 1.5 hours at room temperature under a hydrogen atmosphere of about 1 atm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated through Celite (registered trademark)
WASH
Type
WASH
Details
The filtrate was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(CC)NC=1C(=CC(=CC1)C(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.91 g
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.